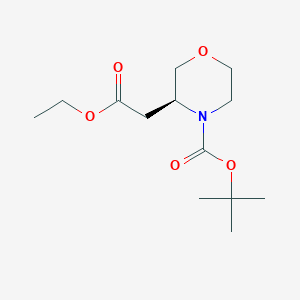

(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

Descripción

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

The compound features a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) substituted at the 3-position with a 2-ethoxy-2-oxoethyl group and at the 4-position with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is $$ \text{C}{13}\text{H}{23}\text{NO}_5 $$, with a molecular weight of 273.33 g/mol.

Key Structural Components:

IUPAC Nomenclature

The systematic name follows substitutive nomenclature:

tert-butyl (S)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate .

| Component | Position | Description |

|---|---|---|

| Morpholine | Base | Parent heterocycle |

| Ethoxycarbonylmethyl | C3 | -CH$$2$$C(O)OCH$$2$$CH$$_3$$ |

| tert-Butyl carbamate | C4 | -C(O)O-tert-butyl |

The stereodescriptor (S) specifies the absolute configuration at C3, confirmed via chiral chromatography and optical rotation measurements.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKFBXONLAWNSJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460275 | |

| Record name | (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-04-2 | |

| Record name | (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C12H21NO5

- CAS Number : 761460-04-2

The structure features a morpholine ring, an ethoxy group, and a carboxylate moiety, which contribute to its biological properties.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Recent studies have indicated that compounds similar to (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine derivatives exhibit significant anti-inflammatory effects. For instance, compounds with morpholine structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity :

- Anticancer Potential :

Synthesis

The synthesis of (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

- Formation of the morpholine ring.

- Introduction of the ethoxy and carboxylate groups.

- Purification through crystallization or chromatography.

Study 1: Anti-inflammatory Effects

In a controlled study, a series of morpholine derivatives were tested for their anti-inflammatory properties using in vitro assays. Results demonstrated that (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, indicating potent anti-inflammatory activity .

Study 2: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as a therapeutic agent against these cancers .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction of cytokines | |

| Antioxidant | High free radical scavenging ability | |

| Anticancer | IC50 values < 10 µM for multiple cancer lines |

Table 2: Synthesis Steps

| Step | Reaction Type | Conditions |

|---|---|---|

| Morpholine Formation | Cyclization | Acidic conditions |

| Ethoxy Group Introduction | Alkylation | Base-catalyzed |

| Carboxylate Addition | Esterification | Reflux conditions |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific modifications in the (S)-tert-butyl compound may enhance its bioactivity and selectivity towards tumor cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block in the synthesis of more complex organic molecules, particularly those with biological activity .

Agrochemicals

There is potential for (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate to be used in the development of agrochemicals:

- Pesticide Development : Its derivatives may be explored for use in developing novel pesticides or herbicides due to their potential biological activity against pests .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Boc Protection and Ester/Acid Substituents

The following table compares the target compound with structurally analogous morpholine derivatives:

Key Observations :

- Ethoxy vs.

- Ester vs. Acid : The carboxylic acid derivative (839710-38-2) exhibits higher polarity, making it less suitable for lipid-based formulations but more reactive in coupling reactions .

- Enantiomeric Differences : The R-enantiomer (e.g., 1787250-39-8) may show divergent biological activity due to stereospecific interactions with enzymes or receptors .

Reactivity and Stability

Métodos De Preparación

Synthetic Strategy Overview

The synthesis of substituted morpholines, including the target compound, often relies on:

- Ring-opening of oxazetidines or related intermediates,

- Use of α-formyl carboxylates as nucleophiles,

- Base-catalyzed cascade reactions to form morpholine rings with hemiaminal intermediates,

- Stereoselective control through steric and electronic effects during ring closure.

A representative synthetic route starts with a tosyl-protected oxazetidine reacting with an α-formyl carboxylate under basic conditions to yield morpholine hemiaminals, which can be further elaborated to the desired substituted morpholines.

Key Reaction Conditions and Reagents

- Starting materials : Tosyl-oxazetidine derivatives and α-formyl carboxylates such as ethyl 2-formylpropanoate or related esters.

- Base catalysts : Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases such as potassium carbonate (K2CO3) are commonly used to promote ring opening and subsequent ring closure.

- Solvents : Anhydrous tetrahydrofuran (THF) is frequently employed; mixtures of 1,4-dioxane and acetonitrile (MeCN) have also been used to optimize yields.

- Temperature : Reactions are typically conducted at room temperature or under cooling (e.g., −78 °C for preparative steps involving α-formyl carboxylates).

- Atmosphere : Inert atmosphere (nitrogen or argon) is maintained to prevent side reactions.

- Irradiation : For some carbamate syntheses, visible light (blue LEDs) irradiation has been used to promote reactions under mild conditions.

Detailed Preparation Procedure

Preparation of α-Formyl Carboxylate Intermediate

The α-formyl carboxylate, a key building block, is prepared by:

- Deprotonation of esters (e.g., ethyl propionate) with a strong base such as n-butyllithium in the presence of diisopropylamine at −78 °C.

- Subsequent formylation with ethyl formate or methyl formate to install the formyl group at the α-position.

- Work-up involves acidification and extraction to isolate the α-formyl carboxylate in moderate yields (30–40% typical).

Morpholine Ring Formation via Oxazetidine Ring-Opening

- The tosyl-protected oxazetidine is reacted with the α-formyl carboxylate in the presence of a base like DBU.

- The base promotes ring opening of oxazetidine followed by spontaneous ring closure to yield a morpholine hemiaminal intermediate.

- The reaction proceeds with high diastereoselectivity influenced by steric and stereoelectronic factors.

- The hemiaminal intermediate is stable and can be further transformed into the target morpholine derivative.

Carbamate Formation and Protection

- The morpholine intermediate is then reacted with tert-butyl carbamate or equivalent protecting groups to introduce the tert-butyl 4-carboxylate moiety.

- Visible light-promoted synthesis under catalyst- and additive-free conditions has been demonstrated for carbamate formation from carbon dioxide and amines, which could be adapted for this compound.

- Reaction conditions typically involve stirring under blue LED irradiation at room temperature for 1 hour in solvents such as THF or mixtures of 1,4-dioxane and MeCN.

- Purification is achieved by column chromatography using petroleum ether/ethyl acetate mixtures.

Optimization and Reaction Parameters

Research findings indicate:

| Parameter | Observation |

|---|---|

| Base type and amount | DBU and K2CO3 provide high conversion and yields (~80–83%). Addition of more than 1 equiv. does not improve yield. |

| Solvent system | THF alone or 1:1 mixtures of 1,4-dioxane and MeCN are effective; solvent choice affects product distribution (carbamates 3 vs. 4). |

| Reaction time | Complete conversion achieved within 1 hour under blue LED irradiation at room temperature. |

| Temperature | Ambient temperature is sufficient; low temperatures used only in α-formyl carboxylate preparation. |

| Light irradiation | Blue LED (10 W) irradiation promotes carbamate formation without catalysts or additives. |

Summary Table of Preparation Steps

Research Findings and Considerations

- The stereochemical outcome is controlled by the substitution pattern on the oxazetidine and the α-formyl carboxylate, with steric hindrance and electronic effects playing a significant role.

- The use of visible light irradiation enables mild and green synthesis of carbamates, avoiding harsh reagents and catalysts.

- Reaction scalability has been demonstrated with consistent yields, indicating robustness of the method.

- Base selection is flexible but organic bases like DBU are preferred for higher yields and cleaner reactions.

Q & A

Q. Table 1. Comparative Reactivity of Morpholine Derivatives

| Derivative | Oxidation Product | Reduction Product | Substitution Site |

|---|---|---|---|

| (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl) | Carboxylic acid | Primary alcohol | α-carbon |

| Fluorosulfonyl analog | Sulfone | Sulfonamide | Fluorine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.